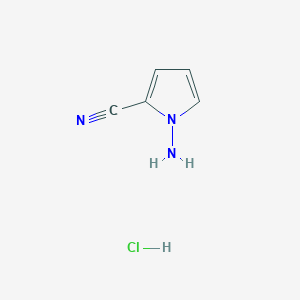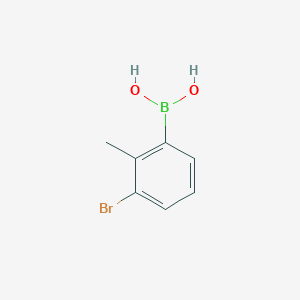
3-Brom-2-methylphenylboronsäure
Übersicht
Beschreibung
3-Bromo-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BBrO2 . It has a molecular weight of 214.85 and is typically stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-methylphenylboronic acid is 1S/C7H8BBrO2/c1-5-6 (8 (10)11)3-2-4-7 (5)9/h2-4,10-11H,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
3-Bromo-2-methylphenylboronic acid has a density of 1.6±0.1 g/cm3 . It has a boiling point of 343.5±52.0 °C at 760 mmHg . The compound has a molar refractivity of 45.6±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
3-Brom-2-methylphenylboronsäure: wird in der Sensorik eingesetzt, da sie mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen interagiert. Diese Interaktion ist entscheidend für homogene Assays und heterogene Detektion, einschließlich an der Grenzfläche des Sensormaterials oder innerhalb der Massenprobe .
Biologische Markierung
Die Fähigkeit der Verbindung, stabile Komplexe mit Diolen zu bilden, macht sie wertvoll für die biologische Markierung. Sie kann verwendet werden, um Biomoleküle zu markieren, was für die Verfolgung und Identifizierung bestimmter Proteine oder Zellen in komplexen biologischen Systemen unerlässlich ist .
Proteinmanipulation und -modifikation
Forscher verwenden This compound bei der Proteinmanipulation und -modifikation. Dazu gehört die Veränderung der Proteinstrukturen, die ihre Funktion und Interaktionen beeinflussen kann und so Einblicke in das Proteinverhalten und potenzielle therapeutische Ziele bietet .
Trennungstechnologien
In Trennungstechnologien wird dieses Boronsäurederivat verwendet, um Biomoleküle zu trennen und zu reinigen. Seine selektiven Bindungseigenschaften ermöglichen die Isolierung von Verbindungen wie Zucker und Glykoproteinen aus Mischungen, was sowohl in der analytischen als auch in der präparativen Biochemie entscheidend ist .
Entwicklung von Therapeutika
Die Interaktion von Boronsäuren mit biologischen Molekülen eröffnet Wege für die Entwicklung von TherapeutikaThis compound könnte ein Baustein bei der Entwicklung von Medikamenten sein, insbesondere solchen, die auf enzymatische Pfade oder Stoffwechselprozesse abzielen, an denen Diole beteiligt sind .
Neutronen-Einfang-Therapie
Als Borträger wird This compound für die Verwendung in der Neutronen-Einfang-Therapie in Betracht gezogen. Diese Krebsbehandlungsmethode basiert auf Bor-haltigen Verbindungen, die auf Tumorzellen gerichtet werden können und dann durch Neutronenstrahlen aktiviert werden, um das Krebsgewebe zu zerstören .
Elektrophorese von glykierten Molekülen
Die Verbindung wird auch bei der Elektrophorese von glykierten Molekülen eingesetzt. Diese Anwendung ist von Bedeutung für die Diagnose und Überwachung von Krankheiten wie Diabetes, bei denen die Messung von glykiertem Hämoglobin und anderen Proteinen unerlässlich ist .
Kontrollierte Freigabe-Systeme
Im Bereich der Wirkstoffabgabe kann This compound in Polymere eingebaut werden, die auf den Glukosespiegel reagieren, was zur kontrollierten Freisetzung von Insulin führt. Dies hat potenzielle Anwendungen bei der Behandlung von Diabetes .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-2-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 3-Bromo-2-methylphenylboronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the formation of the new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by 3-Bromo-2-methylphenylboronic acid . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and be readily prepared . Its properties as a boronic acid also make it environmentally benign .
Result of Action
The result of the action of 3-Bromo-2-methylphenylboronic acid is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of 3-Bromo-2-methylphenylboronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions . The stability of the boronic acid group in 3-Bromo-2-methylphenylboronic acid contributes to its efficacy under these conditions .
Eigenschaften
IUPAC Name |
(3-bromo-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIGTINRSKSQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184298-27-8 | |
| Record name | (3-bromo-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


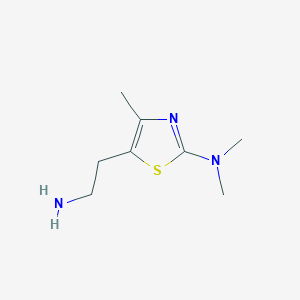
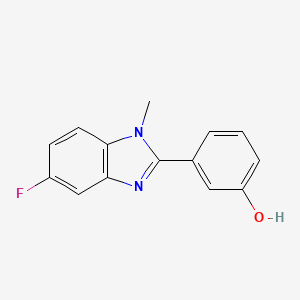

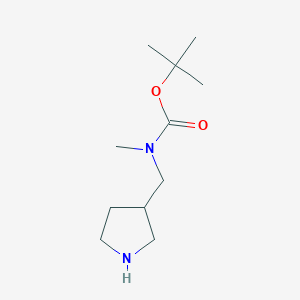
![2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1523797.png)

![5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523800.png)
![6-Bromo-7-methoxyfuro[3,2-c]pyridine](/img/structure/B1523801.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline](/img/structure/B1523803.png)


